3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine
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Overview
Description
3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine is a heterocyclic compound featuring a piperidine ring and a nitropyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both piperidine and nitropyridine rings contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 3-methylpyridine followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using continuous flow reactors. These methods enhance the efficiency and scalability of the synthesis process, allowing for the production of significant quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different pharmacological properties.
Scientific Research Applications
3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interaction with biological targets.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine involves its interaction with specific molecular targets in the body. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring enhances the compound’s ability to bind to receptors and enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
2-Methyl-5-nitropyridine: Lacks the piperidine ring, resulting in different chemical and biological properties.
3-Methyl-2-(2-methylpiperidin-1-yl)pyridine:
2-(2-Methylpiperidin-1-yl)-5-nitropyridine: Similar structure but with different substitution patterns, leading to variations in activity.
Uniqueness: 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine is unique due to the combination of the piperidine and nitropyridine moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-7-11(15(16)17)8-13-12(9)14-6-4-3-5-10(14)2/h7-8,10H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIYBHHGHIYXBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC=C(C=C2C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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